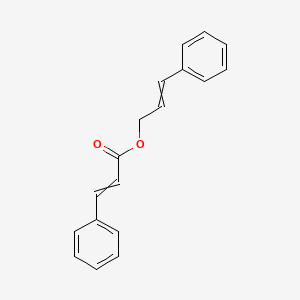

Cinnamyl cinnamate

Description

Significance of Cinnamyl Cinnamate (B1238496) within Natural Product Chemistry

Cinnamyl cinnamate is a significant constituent found in several natural sources. It is notably present in storax, derived from Liquidambar orientale and Liquidambar styraciflua L., as well as in white Peru and Honduras balsams. chemicalbook.comchemdad.com The compound has also been reported in various Populus species, including Populus trichocarpa, Populus balsamifera, and Populus candicans. smolecule.comnih.govcymitquimica.com Other natural occurrences include Lavanga scandens and the bark of Cinnamomum cassia. drugfuture.comchemicalbull.com As a cinnamate ester, it belongs to a broader class of natural products derived from cinnamic acid, which is a ubiquitous plant metabolite synthesized via the shikimate pathway. beilstein-journals.orgresearchgate.net Its natural occurrence contributes to the characteristic aromatic profiles of the plants and resins in which it is found. cymitquimica.comchemicalbull.com

Overview of this compound Research Trajectories

Research involving this compound spans several areas, driven by its chemical structure and natural occurrence. A primary trajectory involves its applications in the fragrance and flavor industries, where it is valued for its sweet, balsamic, and floral odor, often described with nutty, carnation, rose, honey, jasmine, and spicy qualities. chemdad.compellwall.comchemicalbull.comchemimpex.com It is utilized as a fragrance ingredient in perfumes, cosmetics, and personal care products, and occasionally as a flavoring agent. smolecule.comontosight.aichemicalbook.comcymitquimica.comchemdad.comchemicalbull.comchemimpex.com A key property in perfumery is its excellent fixative capability, which helps prolong the scent of other fragrance components. smolecule.compellwall.comchemicalbull.com

Beyond its aromatic uses, this compound has garnered attention in biological research for potential activities. Studies have explored its potential antioxidant, antimicrobial (including antibacterial and antifungal effects), and anti-inflammatory properties. smolecule.comontosight.airesearchgate.netchemimpex.com Research into the antimicrobial activity of cinnamate derivatives, including this compound, is an active area of investigation, seeking new agents against various pathogens. nih.govnih.gov

Furthermore, research trajectories include the exploration of synthesis methods for this compound, encompassing both traditional chemical synthesis and enzymatic approaches. chemicalbook.comchemdad.combeilstein-journals.orggoogle.comresearchgate.netresearchgate.net Investigations into the chemical properties and reactions of this compound, such as esterification and its stability under different conditions, also form part of its research landscape. smolecule.comcymitquimica.com More recent research has even investigated cinnamic acid derivatives, including this compound, for their potential as alternative plasticizers in materials like PVC films, suggesting their potential to improve material properties such as ductility. mdpi.com

This compound is a naturally occurring chemical compound classified as a cinnamate ester. nih.gov It is found in various plant species and is synthesized through complex metabolic pathways. nih.gov

Natural Occurrence and Distribution of this compound

This compound is a natural product found in different parts of the plant kingdom, particularly in certain tree species and plant exudates like resins and balsams. fishersci.cacenmed.compellwall.comresearchgate.netontosight.ai

Biosynthetic Origins and Precursors in Plant Metabolism

The biosynthesis of this compound in plants is intricately linked to the phenylpropanoid pathway, which itself originates from the shikimate pathway. patsnap.comuni.luresearchgate.net These pathways are fundamental for the production of a wide array of secondary metabolites in plants, including phenolic compounds, lignin (B12514952) precursors, and defense compounds. researchgate.netontosight.aipatsnap.com

Role of the Shikimate Pathway in Cinnamic Acid Biosynthesis

The shikimate pathway is a crucial metabolic route in plants and microorganisms responsible for the biosynthesis of aromatic amino acids, including phenylalanine, tyrosine, and tryptophan. researchgate.netnih.govtaylorandfrancis.com Cinnamic acid, a direct precursor to this compound, is synthesized from phenylalanine. ontosight.aipatsnap.comwikipedia.org This conversion is catalyzed by the enzyme phenylalanine ammonia-lyase (PAL), which deaminates phenylalanine to form trans-cinnamic acid. ontosight.aipatsnap.comwikipedia.org This reaction is considered the first committed step of the phenylpropanoid pathway. patsnap.com

Phenylpropanoid Pathway and Cinnamyl Alcohol Formation

The phenylpropanoid pathway branches from the shikimate pathway with the formation of cinnamic acid. patsnap.comresearchgate.netnih.gov This pathway leads to the synthesis of a diverse group of phenolic compounds, including the hydroxycinnamyl alcohols, which are the monomeric precursors of lignin. researchgate.netnih.govpnas.orgmdpi.com Cinnamyl alcohol, one of the components of this compound, is produced within this pathway. The conversion of cinnamic acid to cinnamyl alcohol involves several enzymatic steps. Cinnamic acid is first activated to cinnamoyl-CoA by the enzyme 4-coumarate:CoA ligase (4CL). nih.govnih.gov Cinnamoyl-CoA is then reduced to cinnamaldehyde (B126680) by cinnamoyl-CoA reductase (CCR). nih.govnih.gov Finally, cinnamaldehyde is reduced to cinnamyl alcohol by the enzyme cinnamyl alcohol dehydrogenase (CAD). researchgate.netnih.govpnas.orgmdpi.comnih.gov

Enzymatic Steps in this compound Biosynthesis

The formation of this compound involves the esterification of cinnamic acid and cinnamyl alcohol. cmu.ac.th This reaction, where a carboxylic acid (cinnamic acid) reacts with an alcohol (cinnamyl alcohol) to form an ester (this compound) and water, is typically catalyzed by enzymes such as acyltransferases or esterases in biological systems. ontosight.airesearchgate.net While the precise enzymatic machinery specifically responsible for the final esterification step to form this compound in plants is an area of ongoing research, it is understood to involve the joining of the cinnamic acid moiety and the cinnamyl alcohol moiety. ontosight.aicmu.ac.thresearchgate.net

Distribution in Specific Plant Species and Natural Sources

This compound has been identified in various plant species and is a known constituent of certain natural products. nih.govfishersci.cacenmed.comwikidata.org

Identification in Populus Species

This compound has been reported in Populus species, including Populus trichocarpa and Populus balsamifera. nih.govwikidata.org Research on Populus trichocarpa has investigated the enzymes involved in the phenylpropanoid pathway, which are precursors to compounds like this compound. pnas.orgncsu.edu Studies on Populus species, particularly their bud exudates, have identified this compound as a characteristic constituent. researchgate.netuliege.be

Presence in Resins and Balsams (e.g., Storax, Propolis)

This compound is a significant component of various natural resins and balsams. fishersci.capellwall.comresearchgate.netontosight.airesearchgate.net It is notably found in storax, the resin obtained from Liquidambar species like Liquidambar orientalis and Liquidambar styraciflua. pellwall.comchemicalbook.comwikipedia.org Storax resin can contain between 5% and 15% this compound. wikipedia.org It is also present in Peru balsam, obtained from Myroxylon pereirae, and Honduras balsam. chemicalbook.comthegoodscentscompany.comdermatitisacademy.com Propolis, a resinous substance collected by bees from various plant sources, including Populus species, also contains this compound. fishersci.caresearchgate.netuliege.bethegoodscentscompany.com

Here is a table summarizing the occurrence of this compound in some natural sources:

| Natural Source | Plant Species | Notes |

| Storax | Liquidambar orientalis, Liquidambar styraciflua | Contains 5-15% this compound. wikipedia.org |

| Peru Balsam | Myroxylon pereirae | Known constituent. chemicalbook.comthegoodscentscompany.comdermatitisacademy.com |

| Honduras Balsam | Known constituent. chemicalbook.com | |

| Propolis | Primarily from Populus species in some regions | Contains this compound. fishersci.caresearchgate.netuliege.bethegoodscentscompany.com |

| Populus trichocarpa | Reported occurrence. nih.govwikidata.org | |

| Populus balsamifera | Reported occurrence. nih.govresearchgate.net | |

| Populus nigra | Reported occurrence in bud exudates. researchgate.net | |

| Populus x euramericana cv. 'Neva' | Identified in propolis derived from this hybrid. uliege.be | |

| Populus Simonii × P. nigra | Identified in propolis derived from this hybrid. uliege.be |

Structure

3D Structure

Properties

IUPAC Name |

3-phenylprop-2-enyl 3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1-14H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBWNECTZUOWID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCOC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047647 | |

| Record name | 3-Phenyl-2-propen-1-yl 3-phenylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122-69-0 | |

| Record name | Cinnamyl cinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-2-propen-1-yl 3-phenylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution of Cinnamyl Cinnamate

Distribution in Specific Plant Species and Natural Sources

Association with Cinnamon and Related Species

Cinnamyl cinnamate (B1238496) is associated with species belonging to the genus Cinnamomum, which is part of the Lauraceae family. lcms.cznih.gov This genus includes the trees from which the spice cinnamon is derived. lcms.cz Research indicates the presence of cinnamyl cinnamate in the barks of Cinnamomum cassia Presl. ambeed.com

While cinnamaldehyde (B126680) is often highlighted as the major component of cinnamon essential oil, other derivatives like cinnamic acid and cinnamates, including this compound, are also present. nih.govresearchgate.net Studies investigating the metabolite profiles of different Cinnamomum species, such as Cinnamomum verum, C. cassia, C. iners, and C. tamala, have confirmed the presence of various cinnamates. nih.gov

Detailed research findings on the specific concentrations of this compound in different Cinnamomum species can vary depending on the extraction methods, geographical origin, and specific plant parts analyzed. However, its presence in Cinnamomum cassia bark has been consistently reported. ambeed.com Analysis of cinnamon species extracts has also indicated the presence of this compound alongside other compounds like cinnamaldehyde, cinnamic acid, and cinnamyl alcohol. google.com

The biosynthesis of cinnamic acid and its derivatives, including esters like this compound, occurs through the phenylpropanoid pathway in plants. wikipedia.orgresearchgate.netnih.gov This pathway plays a central role in plant metabolism, producing a variety of compounds involved in physiological processes. researchgate.netnih.gov

Data regarding the quantitative distribution of this compound in various cinnamon species can be complex and requires specific analytical studies. However, its identification in Cinnamomum cassia bark highlights its natural occurrence within this group of plants. ambeed.com

Here is a table summarizing some reported natural sources of this compound:

| Natural Source | Scientific Name | Reference |

| Storax | Liquidambar orientalis | chemicalbook.com |

| Storax | Liquidambar styraciflua L. | chemicalbook.com |

| White Peru Balsam | chemicalbook.com | |

| Honduras Balsam | chemicalbook.com | |

| Black Cottonwood | Populus trichocarpa | nih.gov |

| Balsam Poplar | Populus balsamifera | nih.gov |

| Cassia Bark | Cinnamomum cassia Presl | ambeed.com |

Table 1: Reported Natural Sources of this compound

Synthetic Methodologies for Cinnamyl Cinnamate and Its Derivatives

Classical Esterification Approaches

Classical esterification methods typically involve the reaction of a carboxylic acid or its activated derivative with an alcohol.

Acyl Halide Methodologies for Cinnamyl Cinnamate (B1238496) Synthesis

The acyl halide method is a traditional approach for synthesizing esters, including cinnamyl cinnamate. This method involves the reaction of an acyl halide, such as cinnamoyl chloride, with an alcohol, such as cinnamyl alcohol. cmu.ac.thnih.govasean-cites.org The reaction is often carried out in the presence of a base to neutralize the acid generated during the reaction.

Research has demonstrated the synthesis of this compound using cinnamoyl chloride and cinnamyl alcohol. One study reported a yield of 41% for this compound using this method. cmu.ac.thasean-cites.org Another patent describes a method for preparing this compound with yields reaching up to 81.2% by reacting cinnamoyl chloride with cinnamyl alcohol in the presence of an organic solvent and subsequent recrystallization. google.com Optimized conditions in patent literature for the reaction of cinnamoyl chloride with cinnamyl alcohol mention yields around 88.8% and 83.8% under specific temperature and dropping time parameters. google.comgoogle.com The preparation of cinnamoyl chloride itself can involve reacting cinnamic acid with thionyl chloride. nih.govgoogle.com

Data from a study comparing acyl halide and Steglich esterification methods for this compound synthesis:

| Method | Reactants | Yield (%) |

| Acyl Halide | Cinnamoyl chloride, Cinnamyl alcohol | 41 cmu.ac.thasean-cites.org |

| Steglich Esterification | Cinnamic acid, Cinnamyl alcohol, DCC, DMAP | 98 cmu.ac.thasean-cites.org |

Fischer Esterification Protocols for Cinnamic Acid Derivatives

Fischer esterification is a classic method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. nih.govapsu.edu This method has been applied to the synthesis of various cinnamic acid esters. apsu.edu

The general mechanism involves the protonation of the carboxylic acid, followed by a nucleophilic attack by the alcohol, leading to the formation of a tetrahedral intermediate. Elimination of water and deprotonation yield the ester product. While typically conducted under reflux conditions with an acid catalyst like sulfuric acid, research has explored room temperature Fischer esterification for cinnamic acid derivatives using sulfuric acid as a catalyst. aip.orgaip.org This approach, sometimes with a co-solvent like ethyl acetate (B1210297) to improve homogeneity, can yield methyl cinnamate derivatives in fair to excellent yields. aip.org

Studies have reported the synthesis of various cinnamic acid esters, such as ethyl cinnamate, propyl cinnamate, butyl cinnamate, isobutyl cinnamate, and hexyl cinnamate, using Fischer esterification with trans-cinnamic acid as the starting material. apsu.edu Experimental results showed percent yields ranging from 42% to 55% when using a simple condenser. apsu.edu

Modern and Green Synthetic Strategies

Modern synthetic strategies aim for improved efficiency, higher yields, and reduced environmental impact.

Steglich Esterification for Enhanced Yields and Derivatization

Steglich esterification is a widely used coupling method for synthesizing esters under mild conditions, typically employing a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) and an activating catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). smolecule.comcmu.ac.thapsu.eduscielo.br This method is known for its effectiveness in forming esters from carboxylic acids and alcohols.

Research has shown that Steglich esterification can provide significantly higher yields of this compound compared to the acyl halide method. One study reported a nearly quantitative yield of 98% for this compound using Steglich esterification with DCC and DMAP, in contrast to the 41% yield obtained with the acyl halide method. cmu.ac.thasean-cites.org This method has also been successfully applied to synthesize various this compound ester derivatives with methylenedioxy and trimethoxy groups, which are precursors for lignans (B1203133). cmu.ac.thasean-cites.org

A modified, greener Steglich esterification method for synthesizing (E)-cinnamate derivatives has been developed using acetonitrile (B52724) as the solvent and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as the coupling agent. researchgate.netnih.gov This method allows for ester conversion in shorter reaction times (45 minutes) with mild heating (40-45 °C) and provides average yields of around 70% without requiring further purification for various alcohol substrates, including benzylic and allylic alcohols. researchgate.net

Data on yields for different Steglich esterification conditions:

| Carboxylic Acid | Alcohol | Coupling Agent | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| Cinnamic acid | Cinnamyl alcohol | DCC | DMAP | Not specified | Not specified | Not specified | 98 cmu.ac.thasean-cites.org |

| (E)-Cinnamic acid | Various alcohols | EDC | DMAP | Acetonitrile | 40-45 | 45 min | ~70 (average) researchgate.net |

Enzyme-Catalyzed Synthesis and Biocatalytic Approaches

Enzyme-catalyzed synthesis offers a promising green alternative for the production of cinnamate esters, providing milder reaction conditions and higher specificity. smolecule.com Lipases are commonly used biocatalysts for esterification reactions. d-nb.infonih.gov

Studies have explored the use of immobilized lipases, such as lipase (B570770) B from Candida antarctica (Novozyme 435), for the synthesis of various phenolic acid esters, including ethyl and n-butyl cinnamate. nih.gov The type of alcohol can influence the esterification of cinnamic acid catalyzed by immobilized lipase, with better results observed for the synthesis of butyl cinnamate in one study. nih.gov Optimization of the process for butyl cinnamate synthesis has been investigated based on solvent polarity and enzyme concentration. nih.gov

Palladium N-Heterocyclic Carbene Catalyzed Reactions for Cinnamate Derivatives

Palladium-catalyzed reactions, particularly those involving N-heterocyclic carbene (NHC) ligands, have emerged as powerful tools in organic synthesis. While the provided search results did not yield specific information on palladium NHC catalyzed reactions directly for the synthesis of this compound, palladium catalysis has been employed in the synthesis of cinnamate derivatives through other mechanisms. For instance, palladium-catalyzed oxidative esterification of cinnamaldehyde (B126680) has been reported using an NHC catalyst. beilstein-journals.org Palladium catalysis has also been utilized in reactions involving alkenylboronic acids and thioesters to prepare methyl cinnamate. beilstein-journals.org A highly general palladium(II)/sulfoxide-catalyzed method for the direct catalytic synthesis of allylic esters from carboxylic acids and terminal olefins via C-H oxidation has been introduced, which could potentially be relevant for the synthesis of this compound derivatives. researchgate.net

Stereoselective Synthesis of this compound Isomers

This compound, an ester formed from cinnamyl alcohol and cinnamic acid, possesses two carbon-carbon double bonds, one within the cinnamyl moiety and one within the cinnamate moiety. Each of these double bonds can exist in either an E (trans) or a Z (cis) configuration, leading to four potential stereoisomers: (E)-cinnamyl (E)-cinnamate, (E)-cinnamyl (Z)-cinnamate, (Z)-cinnamyl (E)-cinnamate, and (Z)-cinnamyl (Z)-cinnamate. The stereoselective synthesis of these isomers is crucial for applications where the specific spatial arrangement of the molecule impacts its properties.

Several approaches have been explored for the synthesis of this compound isomers, often leveraging methods developed for related cinnamic acid derivatives and esters. One method involves the reaction of substituted benzaldehydes with a specific phosphorane to yield cinnamyl cinnamates. This approach has been shown to provide the (E,E)-cinnamyl cinnamates in high yields, along with the (E,Z)-esters in lower yields in the same reaction. fishersci.com This indicates a degree of stereocontrol inherent in the reaction pathway, favoring the formation of the (E,E) isomer.

Another common strategy for synthesizing esters, including cinnamyl cinnamates, is the esterification of cinnamic acid or its derivatives with cinnamyl alcohol or its derivatives. The stereochemistry of the resulting this compound isomer is directly dictated by the stereochemistry of the starting materials. For instance, reacting (E)-cinnamic acid with (E)-cinnamyl alcohol is expected to yield (E,E)-cinnamyl (E)-cinnamate under conditions that preserve the double bond configurations. A modified Steglich esterification, utilizing N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), has been reported for the synthesis of this compound ester derivatives. iarc.fr This method achieved a nearly quantitative yield (98%) for this compound itself, demonstrating its effectiveness for ester bond formation. iarc.fr While the specific isomer synthesized at 98% yield is not explicitly detailed in the provided snippet, the high yield suggests efficient coupling of the chosen stereoisomers of the alcohol and acid precursors.

Enzymatic methods also offer potential routes for the stereoselective synthesis of this compound isomers. Biocatalysis, particularly using lipases, has been explored for the synthesis of cinnamic acid esters, such as ethyl cinnamate, achieving high yields. thegoodscentscompany.com, wikipedia.org Lipase-catalyzed synthesis of this compound in organic solvents has also been investigated. fragranceu.com, Enzymes are known for their inherent stereoselectivity, which could potentially be harnessed to favor the formation of specific this compound isomers under optimized conditions.

Methods developed for controlling the stereochemistry of the double bond in cinnamic acid derivatives are also relevant to the synthesis of this compound precursors or related structures. These include stereoselective Knoevenagel-Doebner condensation for (E)-isomers and techniques like photoisomerisation, selective hydrogenation, or modified Horner-Wadsworth-Emmons olefination for accessing (Z)-isomers. Metathesis reactions employing specific catalysts, such as E-selective Grubbs catalysts combined with photocatalysts, have been used to convert styrenes and acrylates into (Z)-cinnamic acid esters via E-to-Z photoisomerization. Similarly, TrBF4-catalyzed olefination has been reported for the stereoselective synthesis of Z-cinnamate esters. While these methods may not directly synthesize this compound, they illustrate strategies for controlling alkene geometry that can be applied to the synthesis of the cinnamic acid or cinnamyl alcohol building blocks.

Detailed research findings on the synthesis of specific isomers highlight varying yields depending on the synthetic route employed. For instance, a method starting from benzaldehydes and a phosphorane produced (E,E)-cinnamyl cinnamates in high yields, while the (E,Z)-esters were obtained in significantly lower yields in the same reaction. fishersci.com

| Synthesis Method | Primary Isomer(s) Formed | Yield (%) (where specified) | Notes | Source |

| Benzaldehydes + Phosphorane | (E,E) | High | (E,Z) isomers obtained in low yields. | fishersci.com |

| Steglich Esterification (DCC, DMAP) | Not specified for isomers | 98% (for this compound) | Depends on stereochemistry of starting acid and alcohol. | iarc.fr |

| Enzymatic Synthesis (Lipase-catalyzed) | Potential for selectivity | High (for ethyl cinnamate) | Specific isomer yields for this compound not detailed in snippets. | thegoodscentscompany.com, fragranceu.com |

The stereoselective synthesis of this compound isomers remains an area of interest, with different methodologies offering varying degrees of control over the final product's stereochemistry. The choice of synthetic route often depends on the desired isomer and the required yield and purity.

Structural Modification and Derivatization Strategies of Cinnamyl Cinnamate

Design and Synthesis of Cinnamyl Cinnamate (B1238496) Ester Derivatives

The synthesis of cinnamyl cinnamate and its ester derivatives typically involves esterification reactions between a cinnamic acid or a substituted cinnamic acid and a cinnamyl alcohol or a substituted cinnamyl alcohol. While traditional methods like esterification using acyl halides have been employed, alternative approaches such as the Steglich esterification have shown improved yields. cmu.ac.thasean-cites.org For instance, the Steglich reaction using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) has been reported to yield this compound in a nearly quantitative yield (98%), compared to a 41% yield obtained via the acyl halide method. cmu.ac.thasean-cites.org

Combinatorial synthesis has been utilized to create libraries of this compound ester derivatives, including those with methylenedioxy and trimethoxy groups. cmu.ac.thasean-cites.org These derivatives can serve as precursors for the synthesis of complex molecules like aryltetralin and arylnaphthalene lignans (B1203133) through intramolecular Diels-Alder reactions. cmu.ac.thresearchgate.netcmu.ac.th

Modified Steglich esterification methods using greener solvents like acetonitrile (B52724) and coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) have also been developed for the synthesis of (E)-cinnamate derivatives from (E)-cinnamic acid and various alcohols, including benzylic and allylic alcohols. nih.govresearchgate.net These methods offer advantages such as shorter reaction times and milder conditions. nih.govresearchgate.net

Interactive Table 1: Comparison of this compound Synthesis Methods

| Method | Reagents | Reported Yield (%) | Reference |

| Acyl Halide Method | Cinnamoyl halide, Cinnamyl alcohol | 41 | cmu.ac.thasean-cites.org |

| Steglich Esterification | Cinnamic acid, Cinnamyl alcohol, DCC, DMAP | 98 | cmu.ac.thasean-cites.org |

| Modified Steglich Esterification | (E)-Cinnamic acid, Alcohol, EDC, Acetonitrile | ~70 (average for (E)-cinnamate derivatives) | nih.govresearchgate.net |

Functionalization of Carboxyl and Phenyl Groups in Cinnamic Acid Precursors

The cinnamic acid component of this compound offers sites for functionalization at both the carboxyl group and the phenyl ring. Modification of the carboxyl group can lead to the formation of various cinnamic acid derivatives, including amides and other esters, which can then be incorporated into the this compound structure or used as precursors for synthesizing modified cinnamyl alcohols. beilstein-journals.orgnih.govresearchgate.net O/N-acylations are common strategies for carboxyl group functionalization. beilstein-journals.orgnih.gov For example, anhydride (B1165640) formation is a reliable method to activate the carboxylic group of cinnamic acid for subsequent reactions. beilstein-journals.org Green approaches utilizing water as a solvent for cinnamic acid derivatization via isobutyl chloroformate have been reported. beilstein-journals.org

Oxidative acylations, where cinnamyl alcohol, aldehyde, imine, or ketone are oxidized, offer an alternative route to prepare cinnamic esters or amides. beilstein-journals.org Palladium-catalyzed esterification via silver oxide-catalyzed alcohol oxidation is one such method. beilstein-journals.org

The phenyl ring of cinnamic acid can be functionalized through the introduction of various substituents. Studies on the structure-activity relationship of cinnamic acid derivatives have shown that the substitution pattern on the phenyl ring significantly influences their properties. plos.orgscilit.comnih.govnih.govjst.go.jp For instance, the presence and position of electron-donating or electron-withdrawing groups can impact biological activities. scilit.comnih.govjst.go.jp This functionalization of the cinnamic acid precursor allows for the synthesis of this compound derivatives with modified properties.

Computational Studies in Derivative Design

Computational studies play a valuable role in the design and understanding of this compound derivatives and their reactions. These studies can provide insights into reaction mechanisms, transition states, and the influence of reaction conditions, such as the solvent environment, on activation energies. cmu.ac.thresearchgate.netcmu.ac.th For example, computational studies have been used to investigate the intramolecular Diels-Alder reactions of this compound ester derivatives, revealing intermediate compounds and transition states involved in the cycloaddition and hydrogen migration. cmu.ac.thresearchgate.netcmu.ac.th Thermodynamic studies, often conducted computationally, can demonstrate how solvent environments can reduce the activation energy of chemical processes. cmu.ac.thresearchgate.netcmu.ac.th

Computational methods, such as the G3(MP2)//B3LYP composite method, have also been employed to calculate gas-phase standard enthalpies of formation for cinnamate derivatives, aiding in the analysis of structural and energetic effects. mdpi.com Furthermore, molecular modeling and docking simulations can help interpret experimental results and predict the binding interactions of cinnamic acid derivatives with biological targets, guiding the rational design of novel molecules with desired activities. nih.gov

Compound Names and PubChem CIDs

In Vitro Mechanistic Investigations of Biological Activities of Cinnamyl Cinnamate and Its Derivatives

Antimicrobial and Antifungal Activity Mechanisms (In Vitro)

In vitro studies investigating the antimicrobial and antifungal properties of cinnamic acid derivatives, including certain cinnamates, have revealed several potential mechanisms of action against various microorganisms. While specific studies on Cinnamyl cinnamate's antimicrobial mechanisms are scarce in the provided results, the mechanisms identified for closely related compounds offer insights into how this class of molecules may exert their effects.

Cinnamic acid itself has been reported to exert antimicrobial activity primarily through mechanisms involving plasma membrane disruption, damage to nucleic acids and proteins, and the induction of intracellular reactive oxygen species (ROS) thegoodscentscompany.comfishersci.at. These fundamental mechanisms observed for the parent compound suggest potential avenues of action for its ester derivatives like Cinnamyl cinnamate (B1238496).

Investigations into synthetic cinnamides and cinnamates have demonstrated varying degrees of antimicrobial activity against pathogenic fungi and bacteria. For instance, certain synthetic cinnamate derivatives have shown interactions with fungal cellular components. Compounds referred to as compound 4 (propyl cinnamate) and compound 6 (butyl cinnamate) in one study directly interacted with ergosterol (B1671047) present in the fungal plasma membrane and with the cell wall, contributing to their fungicidal effects thegoodscentscompany.comfishersci.atfishersci.at. The minimum inhibitory concentration (MIC) values for these compounds against Penicillium citrinum were 672.83 μM for compound 4 and 626.62 μM for compound 6 thegoodscentscompany.comfishersci.at. This interaction with ergosterol, a crucial sterol in fungal cell membranes that modulates fluidity, growth, and proliferation, is a known target for antifungal drugs fishersci.at. Damage to essential components of the cell wall can lead to cell lysis, particularly in the absence of an osmo-protectant fishersci.at.

Ethyl cinnamate, another cinnamate ester, has been shown to induce damage to the cell membrane system and cause metabolic disorder in Chlorella pyrenoidosa through lipid peroxidation initiated by the overproduction of ROS. This suggests a mechanism involving oxidative stress in its antimicrobial action.

Studies on cinnamaldehyde (B126680), a compound structurally related to this compound through the cinnamic scaffold, also provide relevant mechanistic information. Cinnamaldehyde has been reported to affect the cell wall integrity of Geotrichum citri-aurantii, although its effect on membrane integrity and ergosterol content varied depending on the fungal species. Cinnamaldehyde also induced lipid peroxidation resulting from ROS accumulation in B. cinerea mycelia, leading to cell leakage.

Synthetic cinnamic acid-based antimicrobials, including esters, have been reported to be effective against bacteria, with some derivatives showing interaction with the cell wall of Gram-positive bacteria. The lipophilicity conferred by esterification can influence the interaction with cell membranes.

Essential oils from Cinnamomum zeylanicum, containing compounds like methyl cinnamate and cinnamaldehyde, have been shown to damage the membrane of Candida albicans and Candida auris. The combination of cinnamaldehyde and citral (B94496) against Penicillium expansum resulted in membrane damage, decreased ergosterol levels, increased unsaturated fatty acids, and ROS accumulation.

These findings collectively indicate that cinnamates and their derivatives likely exert their antimicrobial and antifungal effects through a combination of mechanisms, including disruption of cell membrane and wall integrity, interaction with key membrane components like ergosterol, induction of oxidative stress through ROS production, and potentially impacting essential intracellular components.

Interaction with Microbial Cell Membranes and Walls

Interaction with microbial cell membranes and walls is a significant mechanism proposed for the antimicrobial and antifungal activities of cinnamic acid derivatives, including cinnamates. Synthetic cinnamate derivatives, such as butyl cinnamate and propyl cinnamate, have been shown to directly interact with ergosterol in the fungal plasma membrane and with the cell wall thegoodscentscompany.comfishersci.atfishersci.at. This interaction can disrupt membrane function and integrity, leading to cell damage and death fishersci.at. The lipophilic nature imparted by the ester linkage in cinnamates is thought to facilitate their interaction with the lipid bilayers of cell membranes.

Ethyl cinnamate has been reported to cause damage to the cell membrane system. While cinnamaldehyde's effect on membrane integrity can vary by fungal species, it has been shown to interfere with cell wall integrity in Geotrichum citri-aurantii. Damage to the cell wall affects cell permeability and provides a crucial defense for fungal cells.

Antibacterial mechanisms of cinnamon constituents also include damaging the bacterial cell membrane and altering the lipid profile. Some synthetic cinnamic acid derivatives, including esters, interact with the cell wall of Gram-positive bacteria, and the efficiency of uptake can be influenced by the cell wall structure.

The observed morphological changes in microbial cells, such as corrugated surfaces and lysis, after treatment with cinnamon constituents further support the mechanism of cell membrane and wall disruption.

Impact on Nucleic Acid and Protein Integrity

Damage to nucleic acids and proteins has been identified as a mechanism contributing to the antimicrobial activity of cinnamic acid thegoodscentscompany.comfishersci.at. Cinnamaldehyde, a related compound, is known to react with amino acids, peptides, proteins, and nucleic acid (DNA) side chains, which can be attributed to its protein-reactive nature. While direct evidence for this compound or other simple cinnamates causing such damage is not explicitly detailed in the provided search results, it is plausible that similar interactions with cellular macromolecules could contribute to the biological effects of cinnamate esters, given the presence of the cinnamic acid moiety. Further research would be needed to confirm this specific mechanism for this compound and other cinnamates.

Induction of Intracellular Reactive Oxygen Species (ROS)

The induction of intracellular reactive oxygen species (ROS) is another mechanism implicated in the antimicrobial activity of cinnamic acid and its derivatives thegoodscentscompany.comfishersci.at. Ethyl cinnamate has been shown to induce lipid peroxidation via the overproduction of ROS, leading to damage of the cell membrane system. Similarly, cinnamaldehyde induced lipid peroxidation resulting from ROS accumulation in B. cinerea mycelia. The combination of cinnamaldehyde and citral also led to the accumulation of ROS in Penicillium expansum cells. Elevated levels of ROS can cause oxidative stress, damaging cellular components and leading to cell death. This mechanism suggests that cinnamates may disrupt the redox balance within microbial cells.

Antioxidant Mechanisms (In Vitro)

Cinnamic acid derivatives, including certain cinnamates, exhibit antioxidant properties in vitro through various mechanisms. These mechanisms primarily involve the neutralization of reactive oxygen species (ROS) and the modulation of antioxidant enzyme activities.

Cinnamon species, which contain methyl cinnamate among other compounds, have demonstrated antioxidant effects by reducing levels of ROS, malondialdehyde (MDA), and nitric oxide (NO). They also contribute to the depletion of glutathione (B108866) (GSH) and decrease myeloperoxidase (MPO) activity, while enhancing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). Phenolic compounds present in cinnamon, including those with a cinnamic acid skeleton, are considered significant contributors to this antioxidant activity due to their free radical scavenging properties.

The ability of cinnamic acid derivatives to neutralize ROS reduces oxidative stress within cells. This is particularly relevant in the context of fungal infections, where cinnamic acids can help prevent the effects of ROS formed during the infection process. Certain cinnamic acid derivatives, especially those with phenolic hydroxyl groups, are known for their strong free radical scavenging capabilities. This radical scavenging activity is a key mechanism by which these compounds exert their antioxidant effects.

Anti-inflammatory Pathways (In Vitro)

In vitro studies have explored the anti-inflammatory potential of cinnamate derivatives and related compounds, highlighting their influence on various inflammatory pathways and mediators. The anti-inflammatory effects of synthetic cinnamate-derived dienes have been linked to the repolarization of macrophages, specifically by reducing markers associated with pro-inflammatory M1 macrophages and increasing markers of anti-inflammatory M2 macrophages. These compounds have also been shown to inhibit the secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), interferon-γ (INF-γ), monocyte chemoattractant protein-1 (MCP-1), and interleukin-6 (IL-6), while increasing the production of anti-inflammatory cytokines like interleukin-13 (IL-13), interleukin-4 (IL-4), and interleukin-10 (IL-10). Additionally, a reduction in the expression of Toll-like receptor 4 (TLR4) and an increase in macrophage phagocytic activity were observed.

Cinnamon and its bioactive compounds, including methyl cinnamate, have demonstrated anti-inflammatory effects primarily through the reduction of various inflammatory mediators such as TNF-α, IL-1β, IL-6, IL-18, IL-10, inducible nitric oxide synthase (iNOS), MCP-1, and cyclooxygenase-2 (COX-2). These effects are often associated with the inhibition of key signaling pathways, including NF-κB, ERK1/2, p38, and JNK activation.

Bornyl cinnamate, a cinnamic acid derivative, has been shown to inhibit inflammation-associated gene expression in macrophage cells by suppressing the nuclear factor-κB (NF-κB) signaling pathway. This pathway plays a central role in the regulation of inflammatory responses.

Other cinnamic acid derivatives, such as naproxen (B1676952) derivatives containing cinnamic acids, have also shown anti-inflammatory potential by inhibiting nitric oxide (NO) production and suppressing pro-inflammatory cytokines (IL-1β, iNOS, COX-2). These effects were linked to the inhibition of the NF-κB signaling pathway and the NLRP-3 inflammasome.

N-arylcinnamamide derivatives have been found to attenuate lipopolysaccharide (LPS)-induced NF-κB activation and decrease TNF-α levels for some compounds, suggesting modulation of this crucial inflammatory pathway. However, the specific mode of action can vary among derivatives, as some did not affect IκBα levels or MAPKs activity.

The anti-inflammatory effects of cinnamic acid derivatives are multifaceted, involving the modulation of cytokine profiles, inhibition of key enzymes like iNOS and COX-2, and suppression of central signaling pathways such as NF-κB. The presence of the cinnamate moiety and the lipophilicity conferred by the ester bond are suggested to play a role in their ability to interact with cells and influence these pathways.

Investigational Anticancer Mechanisms (In Vitro)

In vitro research has explored the potential anticancer mechanisms of cinnamic acid derivatives, focusing on their interactions with cellular processes involved in cancer development and progression. A key area of investigation is the inhibition of oncogenic protein kinases by cinnamic acid derivatives. Protein kinases are critical regulators of cell signaling networks, and their dysregulation is frequently observed in cancer. Cinnamic acid derivatives have been found to inhibit these kinases through various modes of action, including ATP-competitive, bisubstrate-competitive, mixed-competitive, and non-competitive inhibition. The selectivity of these inhibitors can be influenced by subtle structural modifications to the cinnamic acid scaffold.

Beyond protein kinase inhibition, cinnamic acid congeners may exhibit synergistic effects in cancer cells through a broader range of activities, such as the suppression of additional enzymes like deubiquitinases, which can influence the same signaling pathways (e.g., JAK2/STAT). This suggests a multi-targeted approach by these compounds in affecting cancer cell behavior.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by modifying chromatin structure. Altered expression of HDAC family members, such as HDAC8, has been linked to various cancers, making selective HDAC inhibition a potential therapeutic strategy. nih.gov Naturally occurring phenolic compounds, including those derived from cinnamic acid, have shown potential as HDAC inhibitors. nih.govplos.org

While direct studies on this compound's HDAC inhibitory activity were not prominently found, research on related cinnamic acid derivatives provides relevant context. For instance, dihydroxy cinnamic acid (caffeic acid) has demonstrated the ability to inhibit HDAC activity in vitro, particularly HDAC2. plos.org Studies have evaluated the potential of cinnamaldehyde, cinnamic acid, and cinnamyl alcohol, bioactives found in Cinnamomum, to inhibit HDAC8 activity in vitro and in silico. nih.gov These compounds exhibited comparable activity to Trichostatin A (TSA), a known HDAC inhibitor. nih.gov Molecular docking studies suggested that these cinnamon bioactives interact within the active site of HDAC8. nih.gov

Furthermore, trans-cinnamic acid has been shown to inhibit HDAC activity, leading to increased acetylation of histone proteins (acetyl-H3 and acetyl-H4) in treated cancer cells in a dose-dependent manner, similar to the effect of TSA. spandidos-publications.comspandidos-publications.com This indicates that cinnamic acid derivatives can act as HDAC inhibitors. spandidos-publications.com

Antiproliferative Effects on Tumor Cell Lines

In vitro studies have investigated the antiproliferative effects of this compound derivatives on various tumor cell lines. Cinnamic acid and its derivatives are recognized as potential drug candidates for anti-cancer therapy due to their various effects, including antiproliferative activity. japsonline.comresearchgate.net

Specific cinnamate derivatives have shown promise in inhibiting the proliferation of cancer cells. For example, a bis cinnamate derivative bearing 1,2,3-triazole functionalities demonstrated significant antiproliferative activity against murine melanoma B16-F10 cells in vitro. scielo.br This compound reduced melanoma cell viability and induced cell cycle arrest. scielo.br Another study on novel cinnamamide (B152044) derivatives, containing cinnamic acid moiety and benzenesulfonamide, evaluated their cytotoxic activity against human cervical HeLa, ovarian SKOV-3, and breast MCF-7 cancer cell lines using the MTT assay. mdpi.com Several of these compounds showed good activity with IC50 values below 10 µg/mL on these cell lines. mdpi.com

A chimeric cinnamate chalcone (B49325) compound was evaluated against several human cancer cell lines, including HepG2 and Hep3B (liver), A-549 (lung), MCF-7 (breast), and CasKi (cervical). nih.gov This compound exhibited varying IC50 values across these cell lines, indicating differential antiproliferative effects. nih.gov (E)-N-Isopropyl-N-(Isopropylcarbamoyl)-3-(4-Methoxyphenyl)acrylamide, a cinnamic acid derivative, also showed antiproliferative and antimetastatic effects on human lung adenocarcinoma A549 cells. mdpi.com

Data on the antiproliferative effects of some cinnamate derivatives on specific cancer cell lines are summarized in the table below:

| Compound | Cell Line | IC50 Value | Reference |

| Bis cinnamate derivative with 1,2,3-triazole | B16-F10 melanoma | Significant activity | scielo.br |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives (selected) | HeLa cervical | < 10 µg/mL | mdpi.com |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives (selected) | SKOV-3 ovarian | < 10 µg/mL | mdpi.com |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives (selected) | MCF-7 breast | < 10 µg/mL | mdpi.com |

| Chimeric cinnamate chalcone B | HepG2 liver | 11.89 µM | nih.gov |

| Chimeric cinnamate chalcone B | Hep3B liver | 10.27 µM | nih.gov |

| Chimeric cinnamate chalcone B | A-549 lung | 56.75 µM | nih.gov |

| Chimeric cinnamate chalcone B | MCF-7 breast | 14.86 µM | nih.gov |

| Chimeric cinnamate chalcone B | CasKi cervical | 29.72 µM | nih.gov |

| trans-Cinnamic acid | HT29 colon | ~1 mM | spandidos-publications.comspandidos-publications.com |

Induction of Apoptosis and DNA Damage

The induction of apoptosis (programmed cell death) and DNA damage are critical mechanisms by which potential therapeutic agents exert their effects on cancer cells. Cinnamic acid derivatives have been investigated for their ability to induce these processes in vitro. japsonline.comresearchgate.net

Inhibition of HDAC activity, which can be achieved by cinnamic acid derivatives, has been shown to lead to the induction of apoptosis in cancer cells. plos.orgspandidos-publications.com Studies on trans-cinnamic acid in HT29 colon carcinoma cells and MIA PaCa-2 cells revealed that it induced apoptosis. spandidos-publications.comspandidos-publications.com This was evidenced by the upregulation of pro-apoptotic protein Bax and the downregulation of anti-apoptotic protein Bcl-2, as well as the cleavage of PARP. spandidos-publications.comspandidos-publications.com

Cinnamaldehyde, a related compound, has also been shown to induce apoptosis and DNA damage in certain cancer cells, such as HSC-3 cells. mdpi.com This was associated with mitochondrial malfunction, cytochrome c release, and increased cytosolic Ca2+ levels. mdpi.com Cinnamaldehyde was also found to induce apoptosis via ROS-dependent DNA damage. mdpi.com

Recent research on hybrid cinnamic acid derivatives bearing a 2-thiohydantoin (B1682308) moiety also explored their effects on apoptosis in MCF-7 breast cancer cells. researchgate.net One specific compound induced cell cycle arrest and upregulated the expression of caspase-9, a key enzyme in the apoptotic pathway. researchgate.net

Enzyme Inhibition Studies (e.g., Tyrosinase)

Beyond effects on cellular processes related to cancer, cinnamic acid derivatives, including this compound, have been studied for their ability to inhibit various enzymes. Tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis and food browning, is one such target. nih.govacs.orgresearchgate.net

Studies have shown that cinnamic acid and some of its derivatives can inhibit the activity of mushroom tyrosinase. nih.govacs.orgresearchgate.netjst.go.jp For example, methyl trans-cinnamate has been found to strongly inhibit both monophenolase and diphenolase activity of mushroom tyrosinase. acs.org Its inhibition of diphenolase activity was found to be reversible and noncompetitive. acs.org

Substituted vanillyl cinnamate analogues have also been synthesized and evaluated for their inhibitory effects on mushroom tyrosinase. nih.gov Several of these compounds showed significant inhibitory effects, with varying IC50 values. nih.gov Kinetic analysis indicated different modes of inhibition for these derivatives. nih.gov

Other cinnamic acid derivatives, such as 4-hydroxycinnamic acid and 4-methoxycinnamic acid, have also demonstrated strong inhibition of mushroom tyrosinase diphenolase activity. researchgate.net Their inhibition was found to be reversible, with different inhibition types (competitive or noncompetitive) depending on the specific derivative. researchgate.net

Data on the tyrosinase inhibitory activity of some cinnamate derivatives are presented in the table below:

| Compound | Enzyme Source | Activity Type | IC50 Value | Inhibition Type | Reference |

| Methyl trans-cinnamate | Mushroom Tyrosinase | Monophenolase | Not specified | Not specified | acs.org |

| Methyl trans-cinnamate | Mushroom Tyrosinase | Diphenolase | 1.62 mM | Noncompetitive | acs.org |

| Vanillyl cinnamate analogue 21 | Mushroom Tyrosinase | Enzymatic activity | 268.5 µM | Not specified | nih.gov |

| Vanillyl cinnamate analogue 22 | Mushroom Tyrosinase | Enzymatic activity | 213.2 µM | Not specified | nih.gov |

| Vanillyl cinnamate analogue 26 | Mushroom Tyrosinase | Enzymatic activity | 413.5 µM | Not specified | nih.gov |

| Cinnamic acid | Mushroom Tyrosinase | Diphenolase | 2.10 mM | Noncompetitive | researchgate.net |

| 4-Hydroxycinnamic acid | Mushroom Tyrosinase | Diphenolase | 0.50 mM | Competitive | researchgate.net |

| 4-Methoxycinnamic acid | Mushroom Tyrosinase | Diphenolase | 0.42 mM | Noncompetitive | researchgate.net |

| Hydroxy substituted derivative 5c | Tyrosinase | Inhibitory | 0.0089 µM | Competitive | tandfonline.com |

| Hydroxy substituted derivative 5d | Tyrosinase | Inhibitory | 8.26 µM | Mixed-type | tandfonline.com |

It is important to note that while these studies highlight the enzyme inhibition potential of cinnamic acid derivatives, specific detailed in vitro enzyme inhibition data solely focused on this compound were not extensively found in the provided search results. The research primarily focuses on cinnamic acid and various substituted cinnamate derivatives.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Influence of Substituent Patterns on the Phenyl Ring

The substitution pattern on the phenyl ring of cinnamate (B1238496) derivatives plays a critical role in their biological activity. plos.orgnih.gov Studies on antifungal agents have shown that introducing substituents to the benzene (B151609) ring of ethyl cinnamate derivatives can lead to increased activity in many cases. plos.org However, the effect is complex and depends on the specific substituent and its position. plos.orgnih.gov For example, in acaricidal studies of ethyl cinnamate derivatives, the presence of ortho-NO₂ or meta-NO₂ groups significantly improved activity, while other substituents like hydroxyl, methoxy, or halogen groups reduced it. jst.go.jpnih.gov Research on antiprotozoal agents also revealed a key role for the substitution pattern on the aromatic ring in determining activity against parasites like Leishmania donovani and Trypanosoma brucei. researchgate.nethci.edu.au The nature and position of substituents influence electronic and steric properties, which in turn affect interactions with biological targets. nih.govresearchgate.net

Impact of Stereoisomerism on Biological Activity

Stereoisomerism, particularly the cis and trans configurations of the carbon-carbon double bond in the acrylic ester moiety, can influence the biological activity of cinnamate derivatives. jst.go.jpnih.govpcbiochemres.com While cinnamyl cinnamate itself is typically found in the (E,E) configuration ontosight.ai, studies on related cinnamic acid derivatives have highlighted the importance of stereochemistry. For example, in acaricidal activity studies, (E)-cinnamates were found to be more effective than their (Z)-isomers. jst.go.jpnih.gov In the context of plant growth inhibitors, the cis-configuration of the alkene moiety in cis-cinnamic acid was found to be crucial for phytotoxicity. nih.gov Conversely, trans-cinnamic acid showed antiepileptic activity, while cis-isomers caused central nervous system stimulation in some studies. pcbiochemres.com These findings indicate that the spatial arrangement of the molecule significantly impacts its interaction with biological systems and the resulting activity.

Computational Approaches to SAR/QSAR Modeling

Computational approaches, such as QSAR modeling and molecular docking, are valuable tools for studying the SAR of cinnamate derivatives and predicting their biological activity. conicet.gov.arnih.govnih.govjapsonline.comresearchgate.net QSAR models aim to establish mathematical relationships between molecular descriptors (representing structural, electronic, steric, and hydrophobic features) and biological activity. conicet.gov.arnih.govnih.gov These models can help in analyzing large datasets of compounds and identifying key structural features responsible for activity. nih.govresearchgate.net For example, QSAR studies on antifungal cinnamate derivatives have used various molecular descriptors to predict growth inhibition with good agreement to experimental values. conicet.gov.arresearchgate.net Computational methods can also be used to predict environmental risks and toxicity based on structural features. researchgate.net Molecular docking simulations can provide insights into the potential binding interactions between cinnamate derivatives and biological targets, aiding in understanding mechanisms of action and guiding the design of new, more potent compounds. nih.govjapsonline.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 1550890 |

| Cinnamic acid | 445 |

| Cinnamyl alcohol | 104-54-1 |

| Ethyl cinnamate | 7765 |

| Butyl cinnamate | 8029 |

| Methyl cinnamate | 8818 |

| Benzyl (B1604629) cinnamate | 5273469 |

| trans-Cinnamaldehyde | 444854 |

| Hydrocinnamic acid | 160724 |

Interactive Data Tables (Example based on search results - actual data would need to be extracted from full text)

While specific detailed data tables for this compound across various activities were not directly available in the snippets, the search results indicate that studies often present activity data (e.g., EC50, MIC, LC50 values) for a series of cinnamate derivatives. Below is an example of how such data could be presented in an interactive table format, based on the types of data mentioned in the search results for related cinnamate esters.

Example Table: Antifungal Activity of Selected Cinnamate Esters

| Compound Name | Structure (Simplified) | Average EC50 (µg/mL) against tested fungi | Notes | Source Index |

| Compound C1 | [Structure C1] | 17.4 | Higher activity than standard fungicide | plos.orgnih.govnih.gov |

| Compound C2 | [Structure C2] | 18.5 | Higher activity than standard fungicide | plos.orgnih.govnih.gov |

| Ethyl cinnamate | [Ethyl cinnamate] | 726.36 µM (MIC) | Bioactive, lower potency than butyl | mdpi.com |

| Butyl cinnamate | [Butyl cinnamate] | 626.62 µM (MIC) | Most potent in this series | mdpi.com |

| Methyl cinnamate | [Methyl cinnamate] | 789.19 µM (MIC) | Bioactive, lower potency than ethyl | mdpi.com |

Note: The structures in the "Structure (Simplified)" column are placeholders. Actual interactive tables would ideally show chemical structures.

Advanced Analytical Methodologies for Cinnamyl Cinnamate Research

Chromatographic Techniques for Separation and Identification

Chromatographic methods are essential for separating Cinnamyl cinnamate (B1238496) from other compounds in a mixture, allowing for its subsequent identification and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds, including Cinnamyl cinnamate. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. GC-MS has been employed to analyze the chemical composition of natural products where this compound is present, such as propolis and styrax. chemfaces.comnih.govresearchgate.net For instance, qualitative analysis by GC-MS revealed a high percentage of this compound in a propolis sample from Adana, Turkey. chemfaces.com GC-MS is also suitable for the analysis of standard mixtures containing this compound, which are used in applications like food and fragrance analysis. metasci.ca Predicted GC-MS spectra for this compound are also available in databases, aiding in its identification. foodb.ca Samples from reaction mixtures can be analyzed by GC/MS after dilution with a suitable solvent like methanol (B129727) to monitor the reaction progress. rsc.org

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

HS-GC-MS is a variant of GC-MS that is particularly useful for analyzing volatile and semi-volatile compounds in complex matrices without extensive sample preparation. This technique involves analyzing the headspace vapor above a sample. HS-GC-MS has been utilized for the qualitative analysis of chemical components in styrax, providing insights into its volatile profile, which includes this compound. nih.gov The combination of HS-GC-MS with chemometric tools can effectively identify styrax and its counterfeits based on their chemical composition. nih.gov

Ultra Performance Liquid Chromatography (UPLC) for Quantitative Analysis

UPLC is a high-resolution liquid chromatography technique that offers faster analysis times and improved peak resolution compared to conventional HPLC. UPLC has been applied for the quantitative analysis of this compound in natural products like styrax. nih.govnifdc.org.cn Alongside cinnamic acid and 3-phenylpropyl cinnamate, this compound can be quantitatively determined in styrax using UPLC. nih.gov While direct UPLC data specifically for the quantitative analysis of this compound in various matrices might require more detailed research findings, UPLC-MS/MS and UPLC-Q-IMS-TOFMS have been used to analyze related cinnamate compounds, demonstrating the capability of UPLC-based methods for analyzing this class of compounds, even when chromatographic separation is challenging. mdpi.comresearchgate.net

Thin Layer Chromatography (TLC) for Reaction Monitoring

TLC is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of chemical reactions and for preliminary analysis of samples. In the synthesis of this compound derivatives and other cinnamic acid derivatives, TLC is frequently employed to track the consumption of starting materials and the formation of products. cmu.ac.thnih.govcabidigitallibrary.orgnsf.govacs.org For example, TLC was used to monitor the Steglich esterification reaction to synthesize this compound ester derivatives, ensuring repeated extractions were carried out until all products were extracted. cmu.ac.th Similarly, TLC is used to monitor the completion of reactions involving cinnamic acid, such as esterification, by observing the disappearance of the starting material spot. cabidigitallibrary.orgnsf.gov

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its functional groups and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy, including ¹H-NMR and ¹³C-NMR, is an indispensable tool for the structural elucidation of organic compounds like this compound. These techniques provide information about the number and type of hydrogen and carbon atoms in the molecule, as well as their connectivity and chemical environment. ¹H-NMR spectra of this compound show characteristic signals corresponding to the protons in the aromatic rings, the vinylic protons of the cinnamate and cinnamyl moieties, and the methylene (B1212753) protons adjacent to the ester linkage. rsc.orgcmu.ac.thrsc.org Similarly, ¹³C-NMR spectra provide signals for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the vinylic and aliphatic carbons. rsc.orgcmu.ac.thrsc.org Published NMR data for this compound and related cinnamate esters are available and used to confirm the structure of synthesized or isolated compounds. rsc.orgmdpi.comcmu.ac.thnsf.govrsc.orgresearchgate.netnih.govresearchgate.netcitedrive.com For instance, ¹H NMR data for trans-cinnamyl-trans-cinnamate includes characteristic doublets for the vinylic protons and multiplets for the aromatic protons. cmu.ac.th ¹³C NMR data further supports the proposed structure by showing signals at specific chemical shifts corresponding to different carbon environments. cmu.ac.th

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. By analyzing the absorption of infrared radiation at specific wavelengths, characteristic vibrations of molecular bonds can be observed. For esters like this compound, key absorption bands are expected. For instance, the carbonyl group (C=O) of the ester is typically observed in the range of 1700-1750 cm⁻¹. The presence of C-O stretching vibrations in the ester linkage is also characteristic, usually appearing in the range of 1000-1300 cm⁻¹. A study on mercury cinnamate, a related compound, utilized FTIR spectroscopy to examine molecular vibrations and functional groups asianpubs.org. While this study focused on a different cinnamate derivative, the principles of IR analysis for identifying ester and aromatic functionalities are applicable to this compound.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight of this compound and its fragmentation pattern, which can aid in structural confirmation. In Gas Chromatography-Mass Spectrometry (GC-MS), compounds are separated chromatographically before being introduced into the mass spectrometer. Analysis of this compound by GC-MS has been reported, revealing specific fragmentation ions. For example, the NIST Mass Spectrometry Data Center lists GC-MS data for this compound, with prominent peaks observed at m/z 131, 115, and 117 nih.gov. Predicted GC-MS spectra for this compound also show characteristic fragmentation patterns foodb.ca. These fragmentation ions correspond to specific parts of the molecule that break off during ionization, providing clues about its structure.

Table 1: Representative GC-MS Data for this compound

| NIST Number | Library | Total Peaks | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |

| 413875 | Main library | 98 | 131 | 115 | 117 |

| 109112 | Replicate library | - | 131 | 117 | 115 |

Source: NIST Mass Spectrometry Data Center nih.gov

Interaction Studies with Biological Macromolecules (e.g., Proteins)

Research into the interactions of this compound with biological macromolecules, particularly proteins, provides insights into its potential biological activities and mechanisms of action. While studies specifically on this compound's direct interaction with a wide range of proteins are limited in the provided search results, research on related cinnamate derivatives offers relevant context.

Cinnamic acid derivatives, including esters, have been explored for their potential biological activities and their ability to interact with various biological molecules ontosight.ai. These interactions can influence metabolic pathways and contribute to potential health benefits ontosight.ai.

One area of investigation involves the interaction of cinnamate derivatives with enzymes. For example, cinnamate 4-hydroxylase (C4H), an enzyme in the phenylpropanoid pathway, catalyzes the hydroxylation of trans-cinnamate mdpi.com. Studies have investigated the interaction partners of C4H, such as phenylalanine ammonia (B1221849) lyase (PAL), which catalyzes the initial step of converting phenylalanine to cinnamic acid mdpi.com. While this focuses on the metabolic precursor, it highlights the enzymatic interactions relevant to cinnamate chemistry.

More directly related to protein binding, studies utilizing techniques like molecular docking and spectroscopy have examined the interactions of cinnamate derivatives with proteins such as human serum albumin (HSA). Research on cinnamaldehyde (B126680) and cinnamic acid, metabolites related to this compound, has shown they bind to HSA, primarily interacting with specific sites on the protein nih.gov. These interactions were characterized by techniques including NMR and fluorescence spectroscopy, revealing details about binding sites and mechanisms (e.g., static quenching and hydrophobic/electrostatic interactions) nih.gov. Although this study focuses on cinnamic acid and cinnamaldehyde, it demonstrates methodologies and types of interactions that could be relevant to this compound.

Furthermore, computational studies, such as molecular docking, have been employed to predict the binding interactions of cinnamate derivatives with various proteins, including cancer-related proteins like kinases japsonline.comunica.it. A study investigating potential kinase inhibitors from essential oils computationally predicted this compound as a potential ligand for several kinase structures, including epidermal growth factor receptor (EGFR), PDK1, c-Met, cytoplasmic tyrosine-protein kinase (BMX), and B-Raf proto-oncogene serine/threonine-protein kinase (B-Raf) unica.itmdpi.com. Induced Fit Docking (IFD) studies suggested specific interactions, such as hydrogen bonds between the carbonyl group of this compound and residues like K745 in EGFR or D1222 in c-Met, as well as stacking interactions unica.it. These computational findings suggest a potential for this compound to interact with specific protein targets, which warrants further experimental investigation.

Table 2: Predicted Binding Affinities of this compound with Kinases

| Kinase Target | Predicted G-score (kcal/mol) |

| EGFR | -8.02 |

| PDK1 | -8.54 |

| c-Met | -8.02 |

| BMX | -8.38 |

| B-Raf | -8.38 |

Source: Adapted from computational study data unica.itmdpi.com

These studies, both experimental on related compounds and computational on this compound itself, indicate that this compound and its derivatives have the capacity to interact with biological macromolecules, particularly proteins, through various binding mechanisms. Further research is needed to fully elucidate the scope and nature of these interactions and their biological consequences.

Enzymatic Transformation and Biocatalysis Involving Cinnamyl Cinnamate

Multi-Enzyme Cascade Reactions for Cinnamyl Cinnamate (B1238496) Production

The production of cinnamyl cinnamate can be achieved through multi-enzyme cascade reactions, which involve a sequence of enzymatic steps carried out in a single reaction system without the need for intermediate isolation. A notable example is a three-enzyme cascade system that starts from cinnamyl aldehyde. wikipedia.orgwikipedia.orgfishersci.nompg.deuni.lumitoproteome.orgfishersci.no This cascade is typically implemented in a two-phase system, often consisting of an aqueous phase and an organic phase, to optimize the conditions for each enzymatic step and facilitate product separation. wikipedia.orgfishersci.nompg.demitoproteome.org

The cascade reaction sequence involves the following steps:

The initial step occurs in the aqueous phase, where cinnamyl aldehyde is reduced to cinnamyl alcohol. This reaction is catalyzed by an alcohol dehydrogenase (ADH) and requires the cofactor NADH. wikipedia.orgfishersci.nompg.demitoproteome.orgfishersci.no

Concurrently in the aqueous phase, the necessary NADH is regenerated from NAD+ by a formate (B1220265) dehydrogenase (FDH), utilizing sodium formate as a co-substrate. This in situ cofactor regeneration is crucial for the economic viability of the process. wikipedia.orgfishersci.nompg.demitoproteome.org

The cinnamyl alcohol produced is then extracted into the organic phase. wikipedia.orgfishersci.nomitoproteome.org

In the organic phase, cinnamyl alcohol undergoes esterification with cinnamic acid to form this compound. This final step is catalyzed by a lipase (B570770). wikipedia.orgfishersci.nompg.deuni.lumitoproteome.orgnih.gov

Characterization of Key Enzymes (e.g., Lipases, Alcohol Dehydrogenase, Formate Dehydrogenase)

The efficiency of the multi-enzyme cascade for this compound production relies on the activity and stability of the enzymes involved: alcohol dehydrogenase (ADH), formate dehydrogenase (FDH), and lipase.

Alcohol Dehydrogenase (ADH): ADHs catalyze the reduction of cinnamyl aldehyde to cinnamyl alcohol. wikipedia.orgfishersci.nompg.demitoproteome.orgfishersci.no Different ADHs have been screened for their activity towards cinnamyl aldehyde. wikipedia.orgmitoproteome.org An enzyme identified as ADH97L has shown high activity in this conversion, exhibiting activity up to pH 8.5 and increased activity at temperatures up to 60 °C. wikipedia.orgmitoproteome.org Kinetic studies on the applied ADH have determined KM values for cinnamyl aldehyde and the cofactor NADH, which are comparable to values reported in the literature for other ADHs acting on similar substrates. wikipedia.org

Lipase: Lipases catalyze the esterification of cinnamyl alcohol with cinnamic acid in the organic phase to form this compound. wikipedia.orgfishersci.nompg.deuni.lumitoproteome.orgnih.gov Commercial immobilized lipases, such as Novozym 435, have been successfully employed for this esterification step. fishersci.noh-its.org Lipases are particularly suitable for esterification reactions in organic media, as the presence of water, a byproduct of esterification, can inhibit their activity.

Cofactor Regeneration Strategies in Biocatalytic Processes

Cofactors, such as NADH, are vital for the activity of many oxidoreductase enzymes, including the ADH used in the this compound cascade. wikipedia.orgfishersci.nompg.demitoproteome.org However, cofactors are often expensive, making their stoichiometric use in industrial processes economically unfeasible. mitoproteome.org Therefore, efficient cofactor regeneration strategies are crucial for the development of cost-effective biocatalytic processes. wikipedia.orgmitoproteome.org

In the multi-enzyme cascade for this compound, in situ cofactor regeneration is achieved through the coupling of the ADH-catalyzed reduction of cinnamyl aldehyde with the FDH-catalyzed oxidation of sodium formate. wikipedia.orgfishersci.nompg.demitoproteome.org In this coupled system, FDH consumes NAD+ and sodium formate, producing NADH and carbon dioxide. fishersci.nompg.de The NADH generated is then utilized by ADH to reduce cinnamyl aldehyde to cinnamyl alcohol, regenerating NAD+ in the process. wikipedia.orgfishersci.nompg.demitoproteome.org This continuous cycling between NAD+ and NADH allows a small initial amount of cofactor to drive the reaction forward. wikipedia.org

The FDH-catalyzed regeneration is advantageous because the formation of gaseous CO2 as a byproduct helps to shift the reaction equilibrium towards NADH production. wikipedia.org However, the stability of the FDH enzyme can be a limiting factor in the long-term operation of the cascade. wikipedia.orgwikipedia.org Strategies such as enzyme immobilization have been explored to improve the stability of the enzymes, including FDH, for continuous operation. wikipedia.orguni.lu

Process Intensification in Enzymatic Synthesis (e.g., Reactive Extraction Centrifuges)

Process intensification (PI) aims to significantly improve chemical manufacturing and processing by developing innovative apparatuses and techniques that reduce equipment size, enhance efficiency, and lead to safer and cheaper technologies. In biocatalysis, PI can address challenges such as high enzyme costs, substrate or product inhibition, and low conversion rates.

For the enzymatic synthesis of this compound, process intensification has been explored, particularly through the use of multifunctional reactors that integrate reaction and separation steps. One such approach involves the development of a reactive extraction centrifuge. fishersci.no

A reactive extraction centrifuge combines the enzymatic reaction and the separation of phases within a single unit. fishersci.no In the context of the this compound cascade, which utilizes a two-phase system (aqueous for reduction and cofactor regeneration, organic for esterification), integrating these steps can enhance efficiency. fishersci.no The concept involves modifying an extractive centrifuge to include a reactive zone within the rotor where the enzymatic reaction takes place. fishersci.no This allows for continuous reaction and in situ separation of the product into the organic phase while the aqueous phase containing the enzymes and cofactors is processed. fishersci.nompg.de

Research on reactive extraction centrifuges for this compound synthesis has focused on characterizing the apparatus and determining suitable operating conditions, such as volume flow rates and rotational speed, to ensure stable operation and effective phase separation. While commercially available reactive extraction centrifuges are not common, modified extractive centrifuges have been used to demonstrate the feasibility of this approach. The successful implementation of such intensified processes on a miniplant or pilot scale is a crucial step towards the industrial application of enzymatic this compound synthesis. wikipedia.orgmpg.de

Data from studies investigating the reactive extraction centrifuge concept demonstrate the potential for continuous production and improved process control compared to traditional batch processes. fishersci.nompg.de

Below is a table summarizing some experimental results from a lab-scale cascade reaction for this compound production:

| Step | Substrate | Product | Conversion (%) | Yield (%) | Reaction Time | Phase | Enzymes Involved |

| 1 (Reduction) | Cinnamyl aldehyde | Cinnamyl alcohol | 100 | 96 | 4 hours | Aqueous | ADH, FDH |

| 2 (Esterification) | Cinnamyl alcohol, Cinnamic acid | This compound | ~90 | 50 | Not specified | Organic | Lipase |

| Overall Cascade (Lab Scale) | Cinnamyl aldehyde | This compound | - | 54 | Not specified | Two-phase | ADH, FDH, Lipase |

Data Source: wikipedia.orgwikipedia.org

Advanced Research Applications and Future Directions in Chemical Biology